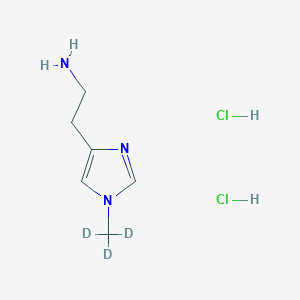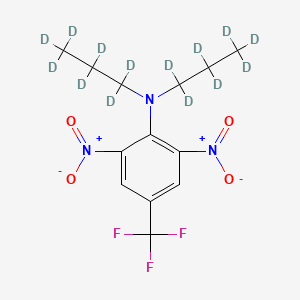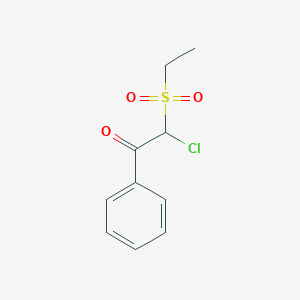
2-Chloro-2-(ethanesulfonyl)-1-phenylethan-1-one
Overview
Description
2-Chloro-2-(ethanesulfonyl)-1-phenylethan-1-one, also known as CSE, is a chemical compound with the CAS Number: 1708371-53-2 . It has a molecular weight of 246.71 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-2-(ethylsulfonyl)-1-phenylethan-1-one . The InChI code is 1S/C10H11ClO3S/c1-2-15(13,14)10(11)9(12)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3 .Physical And Chemical Properties Analysis
This compound is a liquid with a density of 1.56 g/cm3 . The flash point exceeds 230°F .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Thermolysis : Research by King and Khemani (1985) explored the synthesis and thermolysis of 2-(phenylthio)ethanesulfonyl chloride, a compound related to 2-Chloro-2-(ethanesulfonyl)-1-phenylethan-1-one. This study provides insight into the chemical behavior and stability of such compounds under thermal conditions (King & Khemani, 1985).
Molecular Structure and Conformation : Aarset and Hagen (2005) conducted a detailed study on the molecular structure and conformation of 2-chloro-1-phenylethanone using gas-phase electron diffraction and theoretical calculations. This research is crucial for understanding the structural aspects of similar compounds, including 2-Chloro-2-(ethanesulfonyl)-1-phenylethan-1-one (Aarset & Hagen, 2005).
Biotechnological Production
Biotechnological Production of 2-Phenylethanol : Hua and Xu (2011) discussed the production of 2-Phenylethanol, a compound structurally related to 2-Chloro-2-(ethanesulfonyl)-1-phenylethan-1-one, through microbial biotransformation. This research emphasizes the potential of biotechnological methods in producing similar compounds (Hua & Xu, 2011).
De-novo Synthesis by Microbes : Zhang et al. (2014) investigated the de-novo synthesis of 2-phenylethanol by Enterobacter sp., highlighting the microbial pathways that can potentially be used for synthesizing related compounds like 2-Chloro-2-(ethanesulfonyl)-1-phenylethan-1-one (Zhang et al., 2014).
Chemical Reactions and Transformations
Chemical Transformations : Research by Terent’ev et al. (2004) on the synthesis of 1-aryl-2,2-dichloroethanones provides insights into chemical reactions and transformations that could be applicable to 2-Chloro-2-(ethanesulfonyl)-1-phenylethan-1-one (Terent’ev et al., 2004).
Electrochemical Additions : Satoh, Suginome, and Tokuda (1983) explored the electrochemical additions of allyl and benzyl groups to acetone. This study provides a perspective on the electrochemical behavior of compounds like 2-Chloro-2-(ethanesulfonyl)-1-phenylethan-1-one (Satoh, Suginome, & Tokuda, 1983).
Safety And Hazards
This compound is water-reactive and produces corrosive and toxic gaseous hydrogen chloride when it reacts with water . It may ignite on contact with water or moist air . It is highly toxic and contact with water produces toxic gas, which may be fatal if inhaled . Inhalation or contact with vapors, substance, or decomposition products may cause severe injury or death .
properties
IUPAC Name |
2-chloro-2-ethylsulfonyl-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3S/c1-2-15(13,14)10(11)9(12)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXKRDUDBZZHKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C(C(=O)C1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2-(ethanesulfonyl)-1-phenylethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



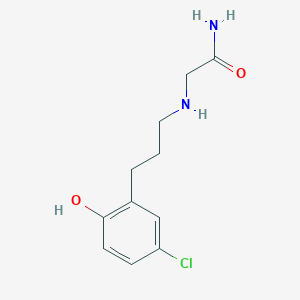
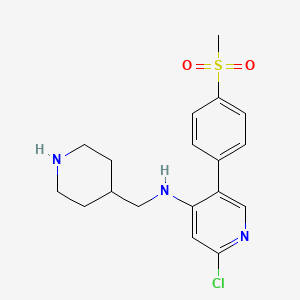
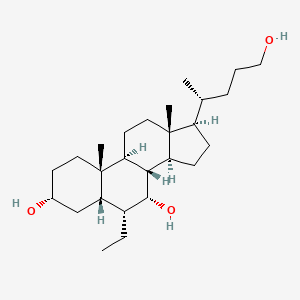
![Methyl (3R)-3-[[(2R)-3-(2-bromo-1H-indol-3-yl)-2-[[(2S)-2-[[(E,2S,6R,8S)-8-[tert-butyl(dimethyl)silyl]oxy-2,4,6-trimethylnon-4-enoyl]amino]propanoyl]-methylamino]propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate](/img/structure/B1436188.png)
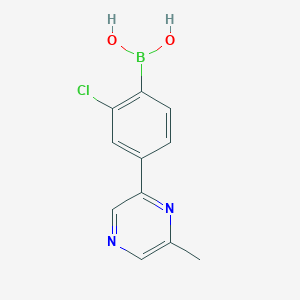
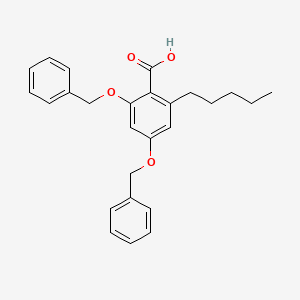
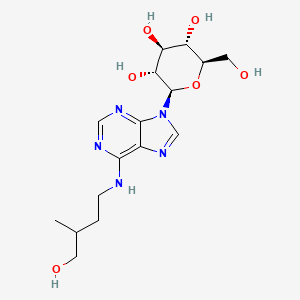
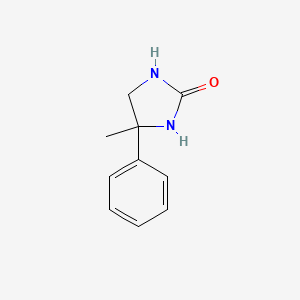
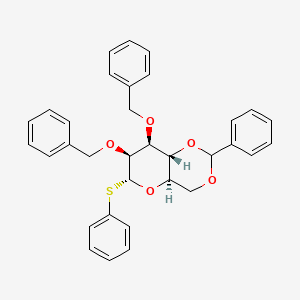
![4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1436197.png)
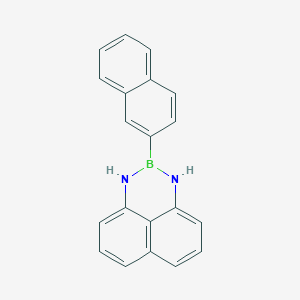
amino}acetic acid hydrochloride](/img/structure/B1436202.png)
